5-Acetyl-1,3-dimethylbarbituric Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

1,3-Dimethylbarbituric acid, a derivative of 5-Acetyl-1,3-dimethylbarbituric Acid, is a six-membered nitrogen heterocyclic compound which is considered as a high-impact building unit in various organic syntheses leading to the formation of a variety of heterocycles . It possesses an active methylene group (C 5 H 2) flanked by two carbonyl groups, which can be involved in a number of organic reactions .

Medicinal Chemistry

Various barbiturates are well-known in pharmaceutical and medicinal chemistry as anxiolytic and anticonvulsants agents and could be employed to induce anesthesia in surgery procedures . In addition, they could be used as dyes in the pigment industry . Further, new derivatives of 1,3-dimethylbarbituric acid have been prepared and found to show a broad spectrum of biological applications as sedative, hypnotic, anticancer, and antimicrobial agents . These derivatives were obtained by incorporating new groups at the 5-position, but the pyrimidine ring was retained without modification .

Bioorthogonal Chemistry

New bioorthogonal cycloaddition of 5-arylidene derivatives of 1,3-dimethylbarbituric acid as 1-oxa-1,3-butadienes and vinyl thioether as a dienophile has been applied to imaging inside living cells . The reaction is high yielding, selective, and fast in aqueous media . The proposed 1-oxa-1,3-butadiene derivative conjugated to a FITC fluorochrome selectively and rapidly labels the cancer cells pretreated with the dienophile-taxol .

Molecular Docking and Dynamics Simulation

New 1,3-Dimethyl-5-methylidenebarbituric Acid derivatives have been synthesized and studied using molecular docking and dynamics simulation . The chemical reactivity of the cyclobutane moiety in 1,3-dimethyl-5-methylidenebarbituric acid dimer was examined at room temperature toward various primary aliphatic amines and hydroxide ion, as well as in acidic medium . New compounds were prepared by ring-opening of the cyclobutane moiety via nucleophile attack on the exocyclic methylene group . Molecular docking revealed a high binding affinity (–9.0 kcal/mol) of one of the obtained compounds .

Enantioselective Synthesis

1,3-Dimethylbarbituric acid may be used in the enantioselective synthesis of isochromene pyrimidinedione derivatives having five stereocenters, via one-pot Michael-Knoevenagel condensation-inverse-electron-demand hetero-Diels-Alder reaction .

Evaluation of Enamine Derivatives

1,3-Dimethylbarbituric Acid based enamine derivatives have been synthesized and evaluated . These derivatives have been used to predict ligands binding free energy with protein .

Enantioselective Catalytic Transformations

Barbituric acid derivatives, including 1,3-Dimethylbarbituric acid, have been used as building blocks for the elaboration of more complex and useful molecules in the field of pharmaceutical chemistry and material sciences . The construction of chiral scaffolds by the catalytic enantioselective transformation of barbituric acid and derivatives has emerged recently . These developments currently allow several unique addition and annulation reactions towards the construction of high valued chiral heterocycles from barbituric acid derivatives along with innovative enantioselective developments .

Bioactive Compounds

Barbituric acid derivatives, including 1,3-Dimethylbarbituric acid, have been used as starting materials for the elaboration of thousands of complex architectures useful in medicinal chemistry . These compounds possess, at least, one stereogenic center or a tetrasubstituted carbon as a source of chemical diversity and structural complexity . Selected examples of bioactive compounds in this series include Phenobarbital, involved in the treatment of certain types of epilepsy .

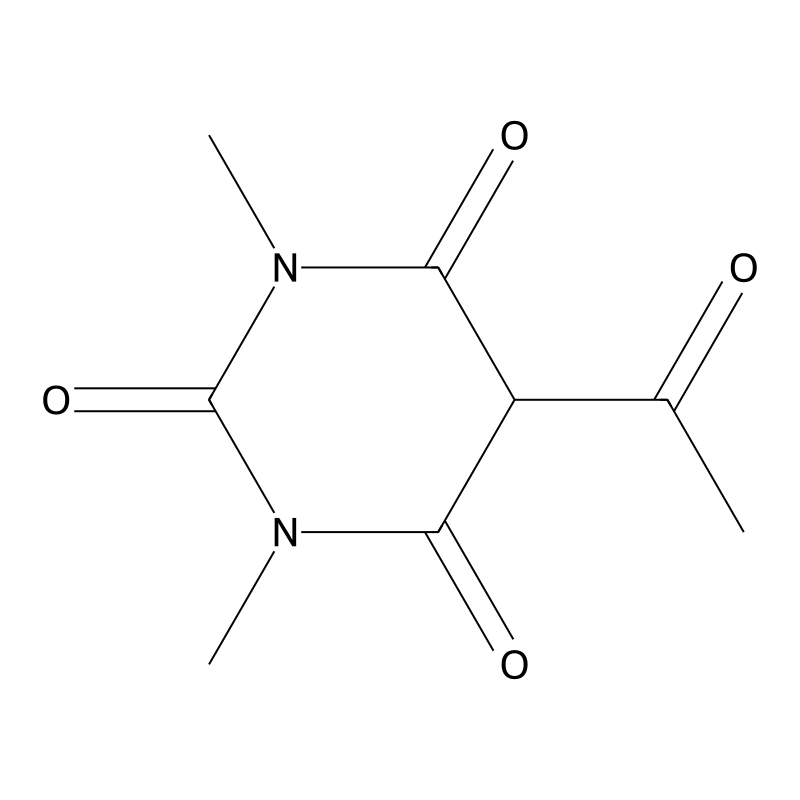

5-Acetyl-1,3-dimethylbarbituric acid is a derivative of barbituric acid, characterized by the presence of an acetyl group at the 5-position and two methyl groups at the 1 and 3 positions. Its chemical formula is C₈H₁₀N₂O₄, and it is often recognized for its role in medicinal chemistry and organic synthesis. This compound exhibits a unique structure that allows for various chemical transformations, making it a valuable intermediate in synthetic pathways.

- Acylation Reactions: This compound can undergo acylation, where it reacts with various acylating agents to yield different derivatives. For instance, treatment with acetic anhydride leads to further functionalization .

- Condensation Reactions: It can react with primary amines in the presence of formaldehyde to form intermediates useful for synthesizing spermidines .

- Formation of Schiff Bases: The compound can be transformed into Schiff bases through condensation reactions with amino acids, which are crucial in synthesizing biologically active compounds .

The synthesis of 5-acetyl-1,3-dimethylbarbituric acid typically involves the acetylation of 1,3-dimethylbarbituric acid. Common methods include:

- Acetic Anhydride Method: This method involves suspending 1,3-dimethylbarbituric acid in water and adding sodium bicarbonate followed by acetic anhydride. The reaction yields the acetylated product with high efficiency .

- Alternative Routes: Other synthetic routes may involve the use of different acylating agents or solvents to optimize yield and purity.

5-Acetyl-1,3-dimethylbarbituric acid finds applications in:

- Pharmaceuticals: As a precursor for synthesizing various bioactive compounds.

- Organic Synthesis: Utilized as an intermediate in the preparation of complex organic molecules.

- Research: Employed in studies focusing on drug design and development due to its reactive nature and ability to form diverse derivatives.

Interaction studies involving 5-acetyl-1,3-dimethylbarbituric acid have highlighted its capacity to form stable complexes with metal ions and other organic molecules. These interactions can influence its biological activity and efficacy as a drug candidate. Research has indicated that the compound's structure allows it to interact favorably with various biological targets, although specific interaction profiles require further exploration .

Several compounds share structural similarities with 5-acetyl-1,3-dimethylbarbituric acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,3-Dimethylbarbituric Acid | No acetyl group | Basic structure without additional functionalization |

| 5-Formyl-1,3-dimethylbarbituric Acid | Formyl group instead of acetyl | Different reactivity due to aldehyde presence |

| 5-Acetylbarbituric Acid | Acetyl group but no methyl groups | Less sterically hindered compared to 5-acetyl-1,3-dimethyl derivative |

5-Acetyl-1,3-dimethylbarbituric acid stands out due to its combined methyl substitutions and acetyl group, which enhance its reactivity and potential biological applications compared to other barbiturate derivatives.

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant